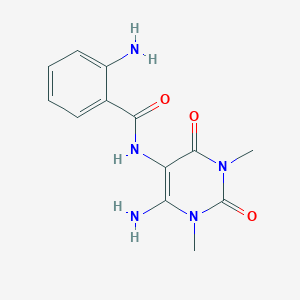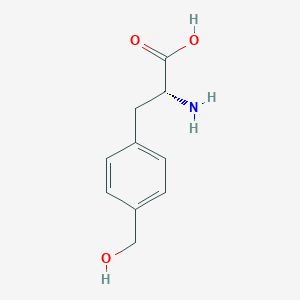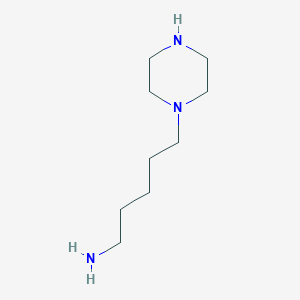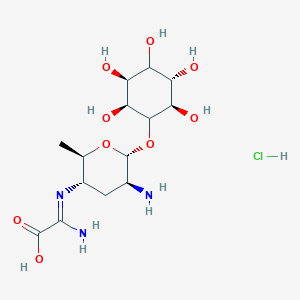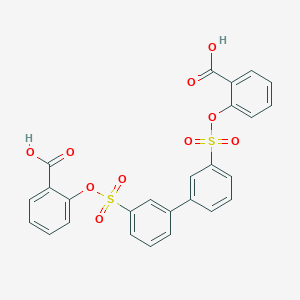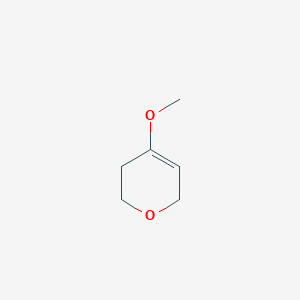
4-Methoxy-3,6-dihydro-2H-pyran
Vue d'ensemble
Description
4-Methoxy-3,6-dihydro-2H-pyran (MDHP) is a heterocyclic compound with the formula C6H10O2 . It is a suitable reagent for the protection of nucleoside hydroxyl functions . It has been used in the solid-phase synthesis of a series of oligoribonucleotides and as a reagent for the protection of chiral alcohols .
Synthesis Analysis
The synthesis of MDHP and its derivatives has been explored in various studies. One approach reported the efficient synthesis of MDHP through the TiCl4 driven elimination of MeOH from 4,4-dimethoxytetrahydropyran. Another study synthesized a series of natural and unnatural 4-methoxy-6-styryl-pyran-2-ones, including dihydro analogues and photo-dimers, to investigate their antimalarial and antituberculosis activities. Additionally, the synthesis of various dihydro-2H-pyran derivatives has been reported, such as the preparation of dihydro-2-disubstituted-2H-pyran-3 (4H)-ones and related compounds from furans .
Molecular Structure Analysis
The molecular and crystal structures of 4-Methoxy-3,6-dihydro-2H-pyran derivatives have been studied using spectroscopic methods and X-ray crystallography. For instance, the conformation of t-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates was analyzed based on 1H and 13C NMR spectra, revealing conformational equilibria between half-chair forms.
Chemical Reactions Analysis
The reactivity of 4-Methoxy-3,6-dihydro-2H-pyran derivatives has been explored in various chemical reactions. For example, the reaction of ethyl β-bromo-β-methoxycrotonate with carbonyl compounds led to the synthesis of 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones.
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxy-3,6-dihydro-2H-pyran derivatives have been characterized using various techniques. Spectroscopic and theoretical explorations provided insights into the covalent bonding, molecular interactions, and thermodynamic properties of 6-hydromethyl-4-methoxy-4methoxytetrahydro-pyran-2, 3, 5-triol, a biomolecule derived from Senna auriculata flower.
Applications De Recherche Scientifique
Protection of Chiral Alcohols
MDHP was used in solid-phase synthesis of series of oligoribonucleotides . It was also used as a reagent for the protection of chiral alcohols .
Hydroxyl-Protecting Reagent
MDHP is widely used as a hydroxyl-protecting reagent in organic synthesis . It acts as an intermediate in synthetic chemistry and is used to protect various reactive functional groups .
Mécanisme D'action
Target of Action
4-Methoxy-3,6-dihydro-2H-pyran is primarily used as a protecting group for alcohols . It is particularly used in the solid-phase synthesis of oligoribonucleotides . The compound’s primary targets are therefore the hydroxyl groups present in these molecules.
Mode of Action
The compound interacts with its targets (hydroxyl groups) by forming a tetrahydropyranyl (THP) ether . This reaction protects the alcohol from a variety of reactions. The alcohol can later be restored by acidic hydrolysis, concomitant with the formation of 5-hydroxypentanal .
Biochemical Pathways
The biochemical pathway primarily affected by 4-Methoxy-3,6-dihydro-2H-pyran is the synthesis of oligoribonucleotides . By protecting the hydroxyl groups, the compound prevents unwanted side reactions, thereby ensuring the correct assembly of the oligoribonucleotide sequence.
Result of Action
The primary result of the action of 4-Methoxy-3,6-dihydro-2H-pyran is the protection of alcohol groups during the synthesis of oligoribonucleotides . This protection allows for the precise assembly of the desired sequence, which is crucial for the function of the resulting oligoribonucleotide.
Action Environment
The action, efficacy, and stability of 4-Methoxy-3,6-dihydro-2H-pyran are influenced by various environmental factors. For instance, the compound is known to discolor to deep yellow on storage . Additionally, it is resistant to strong bases but can undergo changes under low pH values or Lewis acid conditions . Therefore, careful control of the experimental conditions, including temperature, pH, and the presence of other reagents, is necessary to ensure the effective use of this compound.
Safety and Hazards
Orientations Futures
While specific future directions for 4-Methoxy-3,6-dihydro-2H-pyran were not found in the search results, it is clear that this compound has significant potential in various fields of research due to its role in the synthesis of a variety of compounds and its use as a reagent in chemical reactions .
Propriétés
IUPAC Name |
4-methoxy-3,6-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-7-6-2-4-8-5-3-6/h2H,3-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMHNRHLQAABPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169567 | |
| Record name | 3,6-Dihydro-4-methoxy-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3,6-dihydro-2H-pyran | |
CAS RN |
17327-22-9 | |
| Record name | 3,6-Dihydro-4-methoxy-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17327-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dihydro-4-methoxy-2H-pyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017327229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dihydro-4-methoxy-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dihydro-4-methoxy-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



